D-Tryptophan1,1-DimethylethylEsterHydrochloride

Description

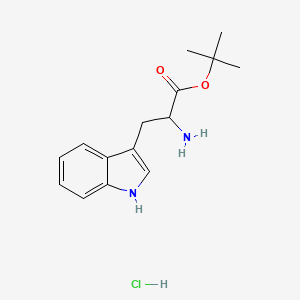

The compound D-Tryptophan 1,1-Dimethylethyl Ester Hydrochloride (alternatively referred to as D-Tryptophan methyl ester hydrochloride in some sources) is a chiral tryptophan derivative. While the exact nomenclature may vary, its core structure consists of a tryptophan backbone esterified with a methyl or tert-butyl group and stabilized as a hydrochloride salt. Key properties derived from the evidence include:

- Molecular formula: C₁₂H₁₅ClN₂O₂ .

- Average mass: 254.714 g/mol .

- Stereochemistry: Contains one defined stereocenter (D-configuration) .

- Physical state: Likely a crystalline solid, inferred from similar compounds like DL-α-Methyltryptophan methyl ester hydrochloride .

This compound is used in pharmaceutical research, particularly as a precursor or intermediate in synthesizing bioactive molecules, such as tachykinin antagonists . Its stereochemistry and ester group influence solubility, stability, and receptor binding efficacy.

Properties

Molecular Formula |

C15H21ClN2O2 |

|---|---|

Molecular Weight |

296.79 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H |

InChI Key |

MEBSYCWJZVVILK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Tryptophan1,1-DimethylethylEsterHydrochloride typically involves the esterification of D-Tryptophan with tert-butyl alcohol in the presence of hydrochloric acid. The reaction conditions often include:

Solvent: Anhydrous conditions are preferred.

Catalyst: Acidic catalysts like hydrochloric acid.

Temperature: Controlled temperatures to avoid decomposition.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant volumes.

Purification: Techniques like crystallization and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: D-Tryptophan1,1-DimethylethylEsterHydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions to form amines.

Substitution: Nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

D-Tryptophan1,1-DimethylethylEsterHydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of D-Tryptophan1,1-DimethylethylEsterHydrochloride involves its interaction with various molecular targets:

Molecular Targets: Enzymes and receptors involved in amino acid metabolism.

Pathways: Participates in pathways related to protein synthesis and neurotransmitter production.

Comparison with Similar Compounds

L-Tryptophan Methyl Ester Hydrochloride

- Structure : L-isomer of tryptophan methyl ester hydrochloride.

DL-α-Methyltryptophan Methyl Ester Hydrochloride

- Structure : Racemic mixture (D/L isomers) with an additional methyl group at the alpha position of tryptophan.

- Applications: Explicitly noted as a tachykinin antagonist, indicating therapeutic relevance in neurological or inflammatory disorders . Hazard profile: Classified as corrosive (Hazard Code C), requiring stringent handling protocols .

Other Ester Derivatives (e.g., Ethyl, Tert-Butyl)

While specific data on tert-butyl esters are absent in the evidence, methyl and ethyl esters generally differ in:

- Lipophilicity : Larger ester groups (e.g., tert-butyl) may enhance membrane permeability but reduce aqueous solubility.

- Stability : Methyl esters are more prone to hydrolysis than bulkier esters, affecting shelf life and metabolic pathways.

Data Table: Comparative Analysis

Research Findings and Implications

- Stereochemical Impact : The D-isomer may exhibit reduced binding affinity to mammalian receptors compared to the L-form, limiting its direct therapeutic use but making it valuable for probing chiral selectivity in drug design .

- Ester Group Dynamics : Methyl esters balance solubility and metabolic stability, whereas bulkier esters (e.g., tert-butyl) could optimize drug delivery but require further study .

- Safety Considerations : DL-α-Methyltryptophan derivatives’ corrosivity underscores the need for controlled synthesis and handling environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.